molecular formula C26H30N2O4S2 B4021069 N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4021069
M. Wt: 498.7 g/mol
InChI Key: KXZRYZQQGLTLOM-UHFFFAOYSA-N
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Description

N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a glycinamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps:

    Formation of the glycinamide core: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the 2-methoxyphenyl group: This step involves the reaction of the glycinamide with 2-methoxyphenyl isocyanate.

    Attachment of the 2-methylbenzylsulfanyl group: This is done through a nucleophilic substitution reaction where the glycinamide reacts with 2-methylbenzyl chloride in the presence of a base.

    Addition of the 4-methylphenylsulfonyl group: This final step involves the reaction of the intermediate compound with 4-methylphenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]acetamide
  • N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]propionamide

Uniqueness

N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S2/c1-20-12-14-23(15-13-20)34(30,31)28(24-10-6-7-11-25(24)32-3)18-26(29)27-16-17-33-19-22-9-5-4-8-21(22)2/h4-15H,16-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZRYZQQGLTLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
N~2~-(2-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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